REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH:15]([CH:17]=O)=O.[OH-:19].[Na+]>C(Cl)Cl.CO.O>[C:7]1([C:6]2[C:1](=[O:19])[NH:2][CH:15]=[CH:17][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 25° C. for 6.0 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oil layer is isolated
|
Type
|
WASH
|
Details
|
The solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
STIRRING
|
Details
|
The oil is stirred with 150 ml
|
Type
|
CUSTOM
|
Details
|
at 45° C. to precipitate phenylglycinamide hydrochloride
|
Type
|
DISSOLUTION
|
Details
|
The precipitate is dissolved in 120 ml
|
Type
|
STIRRING
|
Details
|
of water stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 2° C
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 6.0 ml
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 5.0 hr
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
at 2° C. and then filtered
|
Type
|
FILTRATION
|
Details
|
of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH:15]([CH:17]=O)=O.[OH-:19].[Na+]>C(Cl)Cl.CO.O>[C:7]1([C:6]2[C:1](=[O:19])[NH:2][CH:15]=[CH:17][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 25° C. for 6.0 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oil layer is isolated
|
Type
|
WASH
|
Details
|
The solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
STIRRING
|
Details
|
The oil is stirred with 150 ml
|
Type
|
CUSTOM
|
Details
|
at 45° C. to precipitate phenylglycinamide hydrochloride
|
Type
|
DISSOLUTION
|
Details
|
The precipitate is dissolved in 120 ml
|
Type
|
STIRRING
|
Details
|
of water stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 2° C
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 6.0 ml
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 5.0 hr
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
at 2° C. and then filtered
|
Type
|
FILTRATION
|
Details
|
of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |